5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Overview
Description
5-Chloro-4-nitro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2ClN3O2Se and a molecular weight of 262.51 g/mol . It is a member of the benzoselenadiazole family, characterized by the presence of selenium in its structure. This compound is primarily used in research settings and has various applications in chemistry and biology.
Scientific Research Applications
5-Chloro-4-nitro-2,1,3-benzoselenadiazole is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a probe for biological systems due to its unique chemical properties.
Medicine: Exploring its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 5-chloro-2,1,3-benzoselenadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 5-chloro-4-amino-2,1,3-benzoselenadiazole.
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The selenium atom in the structure also plays a role in its reactivity and interaction with enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-nitro-2,1,3-benzoselenadiazole: Similar structure but with a fluorine atom instead of chlorine.
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
5-Chloro-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it valuable for specific research applications where selenium’s properties are advantageous .
Properties
IUPAC Name |
5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWJERFLDFTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402424 | |
Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20718-46-1 | |
Record name | 5-Chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20718-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole in the synthesis of heterocyclic compounds?
A1: this compound serves as a crucial precursor in the synthesis of 6-halo-5-nitroquinoxalines []. These quinoxalines are valuable intermediates in the production of various heterocyclic compounds due to the reactive chlorine atom positioned next to the nitro group. This reactivity allows for further derivatization and the creation of diverse structures like imidazoquinoxalines, selenadiazoloquinoxalines, and pyrazinoquinoxalines, as demonstrated in the research [].
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